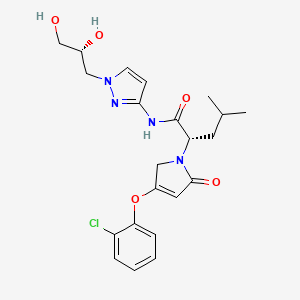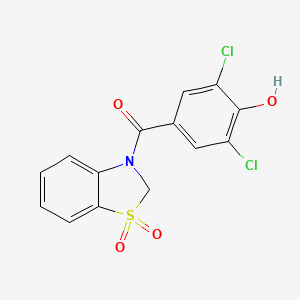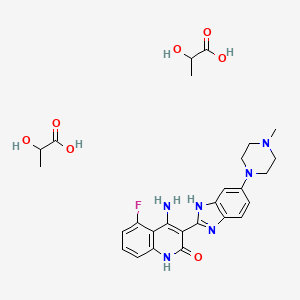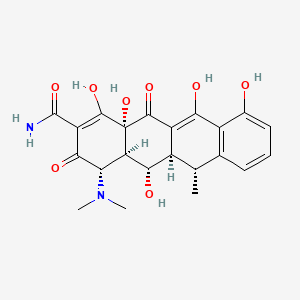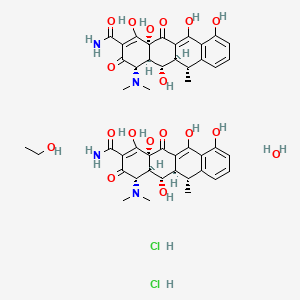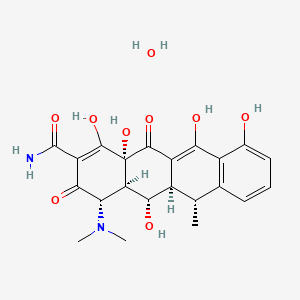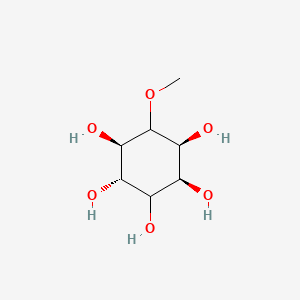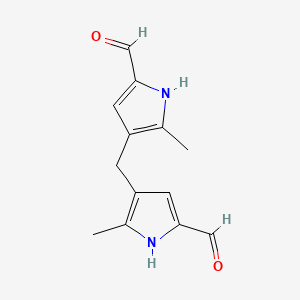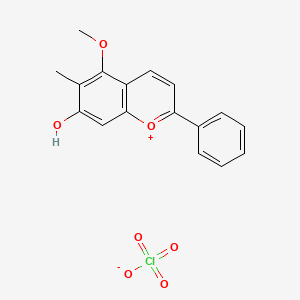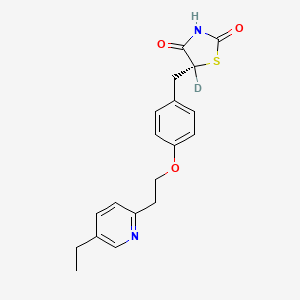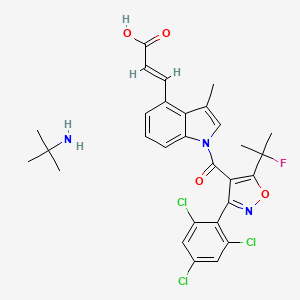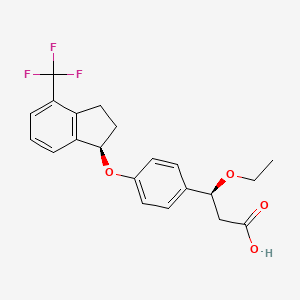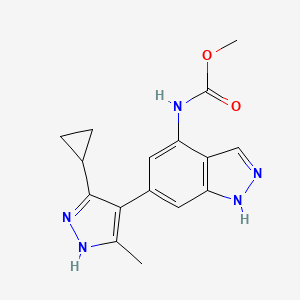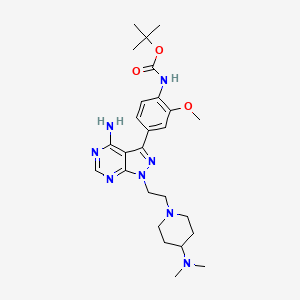
eCF506
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
eCF506 is a small molecule inhibitor that targets the non-receptor tyrosine kinase SRC. This compound is known for its ability to lock SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions. This unique mechanism of action has shown significant potential in improving drug efficacy and tolerability in various cancer models .
Mechanism of Action
Target of Action
eCF506 is a potent and selective inhibitor of the SRC family kinase (SFK), specifically targeting the SRC protein . SRC is a non-receptor tyrosine kinase that plays a central role in various cellular processes, including cell proliferation, differentiation, migration, and metabolism . It is predominantly inactive in non-cancerous cells but is aberrantly activated in many cancer types .
Mode of Action
This compound locks SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions . This prevents phosphorylation and complex formation with its partner FAK (Focal Adhesion Kinase) . This mode of action results in highly potent and selective pathway inhibition .
Biochemical Pathways
The inhibition of SRC by this compound impacts multiple oncogenic signals transduced via receptor tyrosine kinases, cell-to-cell, or extracellular matrix-to-cell communications . By preventing the phosphorylation and complex formation with FAK, this compound disrupts the downstream signaling pathways regulated by SRC .
Result of Action
The result of this compound’s action is a significant inhibition of cell proliferation in various cancer models . In addition, treatment with this compound has resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models . This demonstrates significant therapeutic advantages over existing SRC/ABL inhibitors .
Action Environment
The action of this compound can be influenced by the cellular environment, particularly in the context of cancer. For instance, SRC is aberrantly activated in many cancer types, including solid tumors such as breast, colon, prostate, pancreatic, and ovarian cancers . Therefore, the efficacy of this compound may vary depending on the type and stage of cancer.
Biochemical Analysis
Biochemical Properties
eCF506 interacts with the SRC family kinase (SFK), specifically inhibiting its enzymatic activity and complex formation with protein partners . It locks SRC in its native “closed” conformation, thereby inhibiting both kinase activity and complex formation with protein partners .
Cellular Effects
This compound has been shown to have potent and selective pathway inhibition in culture and in vivo . It inhibits the activating phosphorylation of SRC, which can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by locking SRC in its native inactive conformation . This prevents phosphorylation and complex formation with its partner FAK . This mechanism of action results in highly potent and selective pathway inhibition .
Dosage Effects in Animal Models
The compound’s potent and selective pathway inhibition suggests that it may have significant effects at various dosages .
Metabolic Pathways
This compound interacts with the SRC family kinase (SFK), suggesting that it may be involved in the metabolic pathways associated with this kinase .
Transport and Distribution
Given its interaction with SRC, it may be distributed in areas where this kinase is present .
Subcellular Localization
Given its interaction with SRC, it may be localized in areas where this kinase is present .
Preparation Methods
The synthesis of eCF506 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
eCF506 undergoes various chemical reactions, primarily focusing on its interaction with SRC kinase. The compound inhibits SRC by locking it in an inactive conformation, preventing phosphorylation and complex formation with its partner FAK . This inhibition is achieved through specific binding interactions that stabilize the inactive form of SRC. Common reagents and conditions used in these reactions include specific solvents and catalysts that facilitate the binding of this compound to SRC. The major product formed from these reactions is the inactive SRC-eCF506 complex, which effectively inhibits SRC’s activity .
Scientific Research Applications
eCF506 has a wide range of scientific research applications, particularly in the fields of cancer research and drug development. Its ability to selectively inhibit SRC kinase makes it a valuable tool for studying SRC-related signaling pathways and their role in cancer progression . In addition, this compound has shown potential in improving the efficacy and tolerability of cancer treatments, making it a promising candidate for further development as a therapeutic agent . The compound is also used in various in vitro and in vivo studies to investigate its effects on different cancer cell lines and animal models .
Comparison with Similar Compounds
eCF506 is unique in its ability to lock SRC in its native inactive conformation, a mechanism that distinguishes it from other SRC inhibitors such as dasatinib and bosutinib . While dasatinib and bosutinib inhibit SRC by binding to its active form, this compound maintains SRC in a more compact, inactive conformation . This unique mechanism of action results in increased antitumor efficacy and tolerability compared to other SRC inhibitors . Similar compounds to this compound include other SRC family kinase inhibitors, such as dasatinib and bosutinib, which also target SRC but through different mechanisms .
Properties
IUPAC Name |
tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQGWXPDRNCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
